molecular formula C8H5N3O B14414039 6H-imidazo[4,5-e][2,1]benzoxazole CAS No. 84732-07-0

6H-imidazo[4,5-e][2,1]benzoxazole

Cat. No.: B14414039
CAS No.: 84732-07-0
M. Wt: 159.14 g/mol
InChI Key: YSWLQMROJQUOSK-UHFFFAOYSA-N
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Description

6H-imidazo[4,5-e][2,1]benzoxazole is a heterocyclic compound that combines the structural features of both imidazole and benzoxazole. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-imidazo[4,5-e][2,1]benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with benzyl cyanide in a basic methanol solution. This reaction leads to the formation of 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles . The structures of the synthesized compounds are confirmed using various spectroscopic techniques such as UV-vis, IR, 1H NMR, and 13C NMR.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6H-imidazo[4,5-e][2,1]benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can introduce different substituents onto the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and basic methanol solutions. The reaction conditions often involve refluxing the reactants in appropriate solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles leads to the formation of new 3-alkyl-5-nitro-8-(4-nitrophenyl)-3H-imidazo[4,5-e][2,1]benzoxazoles .

Scientific Research Applications

6H-imidazo[4,5-e][2,1]benzoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6H-imidazo[4,5-e][2,1]benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

6H-imidazo[4,5-e][2,1]benzoxazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to combine the properties of both imidazole and benzoxazole, making it a versatile scaffold for drug development and other applications.

Properties

CAS No.

84732-07-0

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

6H-imidazo[4,5-e][2,1]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-7-8(10-4-9-7)5-3-12-11-6(1)5/h1-4,11H

InChI Key

YSWLQMROJQUOSK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CON2)C3=NC=NC3=C1

Origin of Product

United States

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